molecular formula C5H8O2 B086131 2,6-Dioxaspiro[3.3]heptane CAS No. 174-79-8

2,6-Dioxaspiro[3.3]heptane

Cat. No. B086131
CAS RN: 174-79-8
M. Wt: 100.12 g/mol
InChI Key: XQLZHIBLSSHZAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds related to 2,6-Dioxaspiro[3.3]heptane involves several key strategies. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids and 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid demonstrates the use of subsequent ring closure techniques and the construction of the spirocyclic scaffold by reacting 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles (Radchenko et al., 2010).

Molecular Structure Analysis

Spirocyclic compounds like 2,6-Dioxaspiro[3.3]heptane exhibit unique molecular structures that contribute to their chemical properties. The Raman and infrared spectra analysis of 2,6‐Dioxaspiro[3.3]heptane indicates a D2d symmetry for the molecule, with studies on its molecular vibrations shedding light on the compound’s structural characteristics (Sirkar et al., 1955).

Chemical Reactions and Properties

The chemical reactivity and properties of spirocyclic compounds are influenced by their unique structures. For example, the synthesis and application of 2,6-Diazaspiro[3.3]heptanes in Pd-catalyzed aryl amination reactions highlight the utility of these structures in synthesizing N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, showcasing their versatility in organic synthesis (Burkhard & Carreira, 2008).

Physical Properties Analysis

The physical properties of 2,6-Dioxaspiro[3.3]heptane and related compounds are pivotal for their application in various domains. The synthesis and properties of 2-Oxa-6-azaspiro[3.3]heptane sulfonate salts, for example, reveal insights into the stability and solubility of these spirocyclic compounds, which are crucial for their use in further chemical reactions and material science applications (van der Haas et al., 2017).

Chemical Properties Analysis

The chemical properties of 2,6-Dioxaspiro[3.3]heptane, such as its reactivity and interaction with various chemical reagents, play a significant role in its applications. Directed ring-opening reactions of 1,5-dioxaspiro[3.2]hexanes to selectively form 2,2-disubstituted oxetanes illustrate the specific chemical behaviors that can be harnessed for creating functionally diverse molecules (Taboada et al., 2003).

Scientific Research Applications

  • Spectroscopic Analysis : The Raman and infrared spectra of 2,6-Dioxaspiro[3.3]heptane have been studied, providing insights into its molecular structure and symmetry, which is significant for understanding its chemical properties (Sirkar, Voelz, & Cleveland, 1955).

  • Synthesis and Applications in Catalysis : Research has been conducted on the synthesis of 2,6-diazaspiro[3.3]heptane derivatives and their application in palladium-catalyzed aryl amination reactions, which are important in organic synthesis and pharmaceuticals (Burkhard & Carreira, 2008).

  • Drug Design and Biochemistry : Novel amino acids derived from 2,6-dioxaspiro[3.3]heptane have been synthesized for use in chemistry, biochemistry, and drug design, expanding the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).

  • Coordination Chemistry : Studies on chalcogen-containing spirocycles, including 2,6-dioxaspiro[3.3]heptane derivatives, have been performed to explore their role as molecular rigid rods in coordinating transition metal centers. This research is relevant to the development of novel materials and catalysts (Petrukhina et al., 2005).

  • Improved Synthesis Methods : Advances in the synthesis of 2-oxa-6-azaspiro[3.3]heptane, along with its properties as sulfonate salts, have been documented, highlighting improved stability and solubility, which can enhance its practical applications (van der Haas et al., 2017).

  • Chirality and Conformational Design : Research on the design of axially chiral molecules like 2,6-diphospha- and 2,6-diarsaspiro[3.3]heptanes has been conducted, focusing on their conformational rigidity and potential applications in chiral synthesis (Naruse & Kugiya, 2013).

properties

IUPAC Name

2,6-dioxaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(2-6-1)3-7-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLZHIBLSSHZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169741
Record name 2,6-Dioxaspiro(3.3)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dioxaspiro[3.3]heptane

CAS RN

174-79-8
Record name 2,6-Dioxaspiro[3.3]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dioxaspiro(3.3)heptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000174798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dioxaspiro(3.3)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIOXASPIRO(3.3)HEPTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4046SYP4FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
S Ezra, S Feinstein, I Bilkis, E Adar… - Environmental science & …, 2005 - ACS Publications
The mechanism of the spontaneous decomposition of 3-bromo-2,2-bis(bromomethyl)propanol (TBNPA) and the kinetics of the reaction of the parent compound and two subsequent …
Number of citations: 20 pubs.acs.org
S Ezra, I Bilkis, S Feinstein, E Adar, J Ganor - Chemosphere, 2010 - Elsevier
The mechanism and kinetics of the spontaneous decomposition of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) and its decomposition daughter products were determined in …
Number of citations: 8 www.sciencedirect.com
G Wuitschik, M Rogers-Evans, A Buckl… - Angewandte …, 2008 - academia.edu
We were intrigued by the apparent analogy between oxetanes and the van t Hoff description of R2C= O,[1] with the close correspondence of these two structural types in the “bent-bond” …
Number of citations: 215 www.academia.edu
CH Issidorides - 1953 - search.proquest.com
ETHYLENE GLYCOL ETHERS OF PEtfTAERYTHRlTOL by Costas H. Issidorides Chairman Professor S. Wawzonek. A thesis submitted in partia Page 1 I ETHYLENE GLYCOL ETHERS …
Number of citations: 0 search.proquest.com
AR Abdun-Nur - 1961 - search.proquest.com
Diethers of pentaerythritol were prepared In hi^ i yield from the corresponding diacetals and diketals by reduction with lithium aluminum hydride-boron fluoride etharate (or aluminum …
Number of citations: 2 search.proquest.com
EM Carreira, TC Fessard - Chemical reviews, 2014 - ACS Publications
Four-membered rings are witnessing significant prominence in medicinal chemistry discovery programs. For example, a search of the chemical databases shows exponential increase …
Number of citations: 500 pubs.acs.org
S Searles, DG Hummel, S Nukina… - Journal of the …, 1960 - ACS Publications
III already formed 3, 3-diethyloxetane. Pyrolysis of the oxetane ring in 3, 3-dimethyloxetane and 3, 3-diethyloxetane requires a temperature in excess of 450. 12 This type of …
Number of citations: 66 pubs.acs.org
CG Krespan - The Journal Of Organic Chemistry, 1974 - ACS Publications
Macrocyclic polyethers bearing one and two spirooxetane rings are easily obtained in one step frompolyethyl-ene glycols and 3, 3-bis (halomethyl) oxetanes. Crystalline complexes of …
Number of citations: 51 pubs.acs.org
K Undheim - Synthesis, 2014 - thieme-connect.com
The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common ring atom. In spiranes with no annular heteroatom, four carbon …
Number of citations: 35 www.thieme-connect.com
M Motoi, H Suda, K Shimamura, S Nagahara… - Bulletin of the …, 1988 - journal.csj.jp
3-(6-Bromo-2-oxahexyl and 8-bromo-2-oxaoctyl)-3-methyloxetanes, and 1,8- and 1,10-bis(3-methyl-3-oxetanyl)-2,7-dioxaoctane and -2,9-dioxadecane were readily prepared in fairly …
Number of citations: 35 www.journal.csj.jp

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